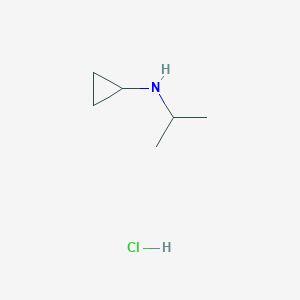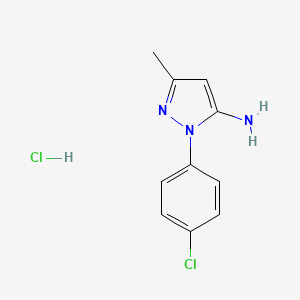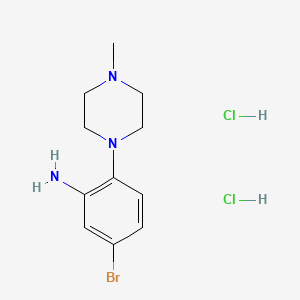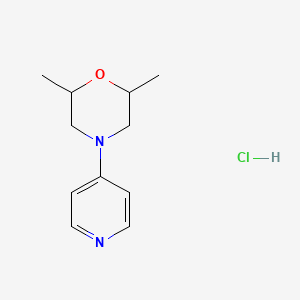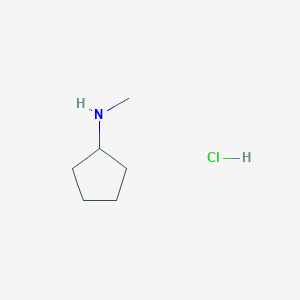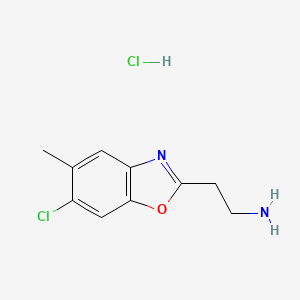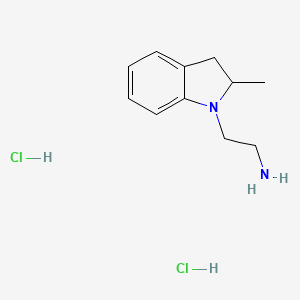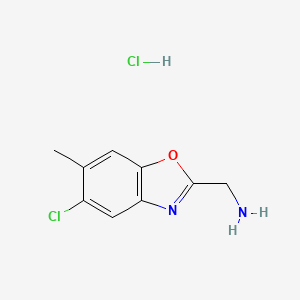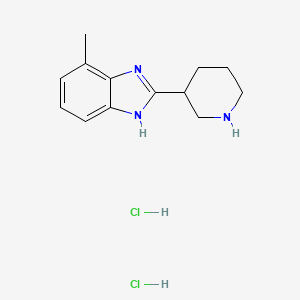![molecular formula C12H15ClN2O B1419411 9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride CAS No. 1212425-15-4](/img/structure/B1419411.png)
9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride
Descripción general
Descripción
“9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride” is a chemical compound with the CAS Number: 1212425-15-4 . Its molecular weight is 238.72 . The IUPAC name for this compound is 9-methyl-2,3,3a,4,9,9a-hexahydro-1H-pyrrolo[3,4-b]quinolin-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O.ClH/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10;/h2-5,7,10-11,14H,6H2,1H3,(H,13,15);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its refractive index is predicted to be 1.55 at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds within the pyrroloquinoline family, such as 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, have shown high antiproliferative activity against cancer cells. They act by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, potentially leading to apoptosis (L. D. Via et al., 2008).
Antibacterial Activity
New series of pyrroloquinoline derivatives have been designed and synthesized, showing significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. These findings highlight the potential of pyrroloquinoline derivatives as antibacterial agents (Tahere Hosseyni Largani et al., 2017).
Antioxidant Applications
Pyrroloquinoline derivatives have been synthesized and evaluated as antioxidants in lubricating greases, showcasing their effectiveness in reducing oxidation and thereby enhancing the longevity and performance of greases (Modather F Hussein et al., 2016).
Chemical Synthesis and Reactivity
The synthesis of biologically active pyrroloquinolines, utilizing various synthetic strategies, has enabled the exploration of their chemical reactivity and potential applications in drug development and other areas of chemistry. For instance, efficient synthesis methods have been developed for constructing the pyrroloquinoline core, a valuable scaffold in medicinal chemistry (Zhiyong Wang et al., 2013).
Material Science Applications
Pyrroloquinoline derivatives have been investigated for their applications in material science, such as in the development of colorimetric chemosensors for the detection of specific ions in aqueous solutions. This highlights their potential utility in environmental monitoring and chemical sensing technologies (Y. Na et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
9-methyl-2,3,3a,4,9,9a-hexahydropyrrolo[3,4-b]quinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10;/h2-5,7,10-11,14H,6H2,1H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRMRYXOQVRWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CNC2=O)NC3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



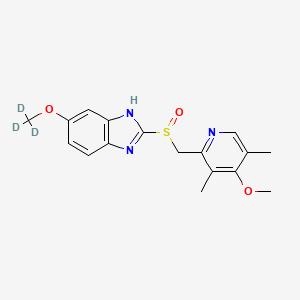
![Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate](/img/structure/B1419329.png)
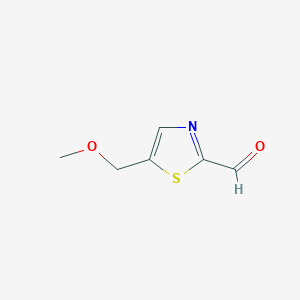
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)
